5-(4-Chlorophenyl)nicotinamide
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Overview
Description
5-(4-Chlorophenyl)nicotinamide is a derivative of nicotinamide, which is an amide of nicotinic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)nicotinamide typically involves the reaction of 4-chlorobenzoyl chloride with nicotinamide in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Chlorophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: 5-(4-Chlorophenyl)nicotinic acid.
Reduction: this compound amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)nicotinamide involves its interaction with various molecular targets. It is known to inhibit certain enzymes and interfere with cellular processes. For example, it has been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, its anti-inflammatory effects are attributed to its ability to modulate the activity of inflammatory mediators .
Comparison with Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 5-(4-Chlorophenyl)nicotinamide is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and efficacy in various applications .
Properties
CAS No. |
1356110-72-9 |
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Molecular Formula |
C12H9ClN2O |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
5-(4-chlorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H9ClN2O/c13-11-3-1-8(2-4-11)9-5-10(12(14)16)7-15-6-9/h1-7H,(H2,14,16) |
InChI Key |
XTTINCMHAARQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C(=O)N)Cl |
Origin of Product |
United States |
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